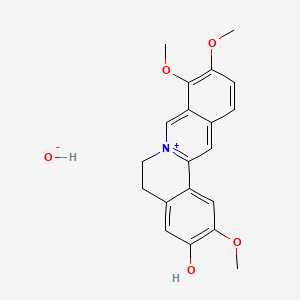

Jatrorrhizine hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4.H2O/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLCSIZPVWDZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-43-2 | |

| Record name | Dibenzo[a,g]quinolizinium, 5,6-dihydro-3-hydroxy-2,9,10-trimethoxy-, hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Jatrorrhizine Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine, a protoberberine alkaloid predominantly isolated from medicinal plants such as Coptis chinensis and Phellodendron amurense, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of jatrorrhizine hydroxide. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document will detail its interactions with key cellular signaling pathways, present quantitative data on its inhibitory activities, and provide standardized protocols for key experimental assays.

Core Mechanisms of Action

This compound exerts its pharmacological effects through a multi-target and multi-pathway approach. Its core mechanisms can be broadly categorized into anti-cancer, anti-inflammatory, and other therapeutic activities. These effects are achieved through the modulation of critical signaling cascades, including the Wnt/β-catenin, MAPK/NF-κB, p53, and TGF-β1/Smad2/3 pathways.

Anti-Cancer Activity

Jatrorrhizine demonstrates significant potential as an anti-cancer agent by influencing cell proliferation, apoptosis, and metastasis.

-

Inhibition of Cell Proliferation: Jatrorrhizine has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. For instance, in human metastatic melanoma C8161 cells, jatrorrhizine hydrochloride exhibited a half-maximal inhibitory concentration (IC50) of 47.4±1.6 μmol/l.[1] In colorectal cancer cell lines HCT-116 and HT-29, jatrorrhizine demonstrated IC50 values of 6.75±0.29 μM and 5.29±0.13 μM, respectively, after 72 hours of treatment.[2][3] This anti-proliferative effect is often associated with cell cycle arrest at the G0/G1 or S phase.[2][3]

-

Induction of Apoptosis: A primary anti-cancer mechanism of jatrorrhizine is the induction of apoptosis.[4] This programmed cell death is mediated through both caspase-dependent and -independent pathways.[4] Jatrorrhizine has been observed to modulate the expression of key apoptotic regulators, such as increasing the Bax/Bcl-2 ratio.[5]

-

Inhibition of Metastasis: Jatrorrhizine can suppress the metastatic potential of cancer cells by modulating the epithelial-mesenchymal transition (EMT), a critical process in cancer cell migration and invasion.[2] It has been shown to increase the expression of the epithelial marker E-cadherin while decreasing the mesenchymal marker N-cadherin.[2]

Signaling Pathways in Cancer

-

Wnt/β-catenin Signaling Pathway: Jatrorrhizine has been found to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers.[2][4] It achieves this by reducing the levels of β-catenin and increasing the expression of GSK-3β, a key component of the β-catenin destruction complex.[2] The inhibition of this pathway contributes to the suppression of cancer cell proliferation and metastasis.[2][6]

-

p53 Signaling Pathway: Jatrorrhizine can modulate the p53 signaling pathway, a critical tumor suppressor pathway.[5][6] In response to cellular stress, such as that induced by jatrorrhizine in cancer cells, p53 can trigger cell cycle arrest and apoptosis. Jatrorrhizine has been shown to upregulate p53 expression, leading to the induction of apoptosis through the modulation of its downstream targets like Bax and Bcl-2.[5]

-

TGF-β1/Smad2/3 Signaling Pathway: In the context of myocardial infarction-induced fibrosis, jatrorrhizine has been shown to inhibit the TGF-β1/Smad2/3 signaling pathway.[5] While this pathway has complex roles in cancer, its inhibition by jatrorrhizine in certain contexts suggests a potential to modulate the tumor microenvironment and fibrotic responses that can contribute to cancer progression.

Anti-Inflammatory Activity

Jatrorrhizine exhibits potent anti-inflammatory effects by targeting key inflammatory pathways.

-

MAPK/NF-κB Signaling Pathway: Jatrorrhizine has been demonstrated to inhibit the MAPK and NF-κB signaling pathways.[7][8] It can suppress the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and inhibit the activation of the NF-κB p65 subunit.[7][8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

-

NLRP3 Inflammasome: Jatrorrhizine can also attenuate the inflammatory response by suppressing the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in innate immunity and inflammation.[8][9][10]

Other Therapeutic Activities

-

Enzyme Inhibition: Jatrorrhizine has been identified as an inhibitor of several enzymes. It non-competitively inhibits soluble epoxide hydrolase (sEH) with an IC50 value of 27.3 ± 0.4 μM and a Ki value of 44.5 μM.[11] It also inhibits CYP1B1, a member of the cytochrome P450 family.[12] Furthermore, it inhibits uptake-2 transporters like hOCT2, hOCT3, and hPMAT, which are involved in the transport of serotonin and norepinephrine, with IC50 values in the range of 0.1-10 μM.[13]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activities of Jatrorrhizine.

Table 1: Inhibitory Concentration (IC50) of Jatrorrhizine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

| C8161 | Human Metastatic Melanoma | 47.4 ± 1.6 μmol/l | Not Specified |

| HCT-116 | Colorectal Carcinoma | 6.75 ± 0.29 μM | 72 hours |

| HT-29 | Colorectal Carcinoma | 5.29 ± 0.13 μM | 72 hours |

Table 2: Enzyme Inhibition Data for Jatrorrhizine

| Enzyme | Inhibition Type | IC50 Value | Ki Value |

| Soluble Epoxide Hydrolase (sEH) | Non-competitive | 27.3 ± 0.4 μM | 44.5 μM |

| CYP1B1 | Competitive or Mixed | Not Specified | Not Specified |

| hOCT2 (uptake-2 transporter) | Not Specified | 0.1 - 1 μM | Not Specified |

| hOCT3 (uptake-2 transporter) | Not Specified | 0.1 - 1 μM | Not Specified |

| hPMAT (uptake-2 transporter) | Not Specified | 1 - 10 μM | Not Specified |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: Jatrorrhizine's inhibition of the Wnt/β-catenin pathway.

Caption: Jatrorrhizine's suppression of the MAPK/NF-κB signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

MTT Assay for Cell Viability and Proliferation

This protocol is used to assess the effect of jatrorrhizine on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest (e.g., HCT-116, HT-29)

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of jatrorrhizine. Include a vehicle control (medium with the same concentration of solvent used to dissolve jatrorrhizine) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[14]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the jatrorrhizine concentration and fitting the data to a dose-response curve.

Western Blot for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of specific proteins in cells treated with jatrorrhizine.

Principle: Western blotting involves separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[16]

Materials:

-

Cells treated with jatrorrhizine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis apparatus and running buffer

-

Transfer apparatus and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., β-catenin, p-p65, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer.[11] Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

-

Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[17]

-

SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]

-

Washing: Repeat the washing step as described above.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH, β-actin).

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with jatrorrhizine.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]

Materials:

-

Cells treated with jatrorrhizine

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle trypsinization method.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[20]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Analyze the flow cytometry data using appropriate software. The cell populations are distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive (less common)

-

Conclusion

This compound exhibits a complex and multifaceted mechanism of action, targeting multiple key signaling pathways involved in cell growth, survival, and inflammation. Its ability to modulate the Wnt/β-catenin, MAPK/NF-κB, p53, and TGF-β1/Smad2/3 pathways underscores its potential as a therapeutic agent for a range of diseases, particularly cancer and inflammatory disorders. The quantitative data on its inhibitory effects provide a basis for dose-response studies and further drug development. The detailed experimental protocols included in this guide offer a standardized approach for researchers to investigate and validate the pharmacological properties of jatrorrhizine and its derivatives. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

- 1. Jatrorrhizine hydrochloride inhibits the proliferation and neovascularization of C8161 metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. High-throughput sequencing reveals Jatrorrhizine inhibits colorectal cancer growth by ferroptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Jatrorrhizine on inflammatory response induced by H2O2 in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Jatrorrhizine attenuates inflammatory response in Helicobacter pylori-induced gastritis by suppressing NLRP3 inflammasomes and NF-κB signaling pathway | Semantic Scholar [semanticscholar.org]

- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 12. Inhibition of CYP1 by berberine, palmatine, and jatrorrhizine: selectivity, kinetic characterization, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. texaschildrens.org [texaschildrens.org]

- 16. cusabio.com [cusabio.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Jatrorrhizine: A Technical Guide to Its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrorrhizine, a protoberberine isoquinoline alkaloid, is a key bioactive compound isolated from medicinal plants such as Coptis chinensis and Phellodendron chinense. Traditionally used in medicine for treating a variety of ailments, modern pharmacological studies have substantiated its therapeutic potential across several domains. This technical guide provides an in-depth overview of the pharmacological properties of jatrorrhizine, with a focus on its anti-cancer, anti-diabetic, anti-inflammatory, and antimicrobial activities. It summarizes quantitative data, details experimental protocols for key assays, and visualizes the molecular mechanisms and signaling pathways modulated by this promising natural compound.

Introduction

Jatrorrhizine (C₂₀H₂₀NO₄) is a quaternary ammonium salt from the protoberberine group of alkaloids.[1] It is recognized for a wide range of biological activities, including but not limited to, anti-cancer, anti-diabetic, anti-obesity, hypolipidemic, antimicrobial, and anti-inflammatory effects.[2][3] Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways and molecular targets, making it a compound of significant interest for drug discovery and development.[1] This document serves as a comprehensive resource, consolidating quantitative efficacy data and methodological details to support further research and application.

Anti-Cancer Properties

Jatrorrhizine exhibits significant anti-proliferative and anti-metastatic effects across various cancer cell lines. Its mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell growth and invasion.[1][4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of jatrorrhizine have been quantified in numerous cancer cell lines, with IC₅₀ values indicating its potency.

| Cell Line | Cancer Type | Assay | Duration (hrs) | IC₅₀ (µM) | Reference |

| HCT-116 | Colorectal Carcinoma | MTT | 24 | 16.21 ± 0.83 | [1] |

| MTT | 48 | 8.01 ± 0.64 | [1] | ||

| MTT | 72 | 6.75 ± 0.29 | [4] | ||

| HT-29 | Colorectal Carcinoma | MTT | 24 | 13.64 ± 1.61 | [1] |

| MTT | 48 | 6.27 ± 0.17 | [1] | ||

| MTT | 72 | 5.29 ± 0.13 | [4] | ||

| MDA-MB-231 | Mammary Carcinoma | MTT | - | 11.08 ± 1.19 | [5] |

| MCF-7 | Mammary Carcinoma | MTT | - | 17.11 ± 4.54 | [5] |

| 4T1 | Mammary Carcinoma | MTT | - | 22.14 ± 2.87 | [5] |

| C8161 | Metastatic Melanoma | - | - | 47.4 ± 1.6 | [6] |

Signaling Pathways

Jatrorrhizine has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in the development of colorectal cancer. It downregulates β-catenin expression and upregulates GSK-3β, leading to the suppression of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][4]

References

- 1. assaygenie.com [assaygenie.com]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. In vitro α-glucosidase inhibitory assay [protocols.io]

Jatrorrhizine: A Technical Guide to its Biological Activities and Therapeutic Potential

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine (JAT) is a prominent protoberberine isoquinoline alkaloid found in a variety of medicinal plants.[1] For centuries, plants containing jatrorrhizine have been utilized in traditional medicine to treat ailments such as gastrointestinal and inflammatory disorders.[1] Modern pharmacological research has identified jatrorrhizine as a major bioactive metabolite responsible for many of these therapeutic effects, spurring further investigation into its clinical potential.[1]

Natural Sources

Jatrorrhizine is a major bioactive constituent in several well-known medicinal plants, including those from the Berberis, Coptis, and Phellodendron genera.[1] Key plant sources include Coptis chinensis (Chinese Goldthread), Phellodendron amurense (Amur Cork Tree), and Berberis vernae.[1] These plants have a long history of use in traditional Chinese medicine for their anti-inflammatory, antimicrobial, and antipyretic properties.[1]

Chemical Structure

Jatrorrhizine is a quaternary ammonium isoquinoline alkaloid. Its chemical formula is C₂₀H₂₀NO₄⁺, and its structure features a tetracyclic protoberberine core with methoxy groups at positions 2, 9, and 10, and a hydroxyl group at position 3.[1] This specific arrangement of functional groups is crucial for its diverse biological activities.

Pharmacological Activities & Mechanisms of Action

Jatrorrhizine exhibits a broad spectrum of pharmacological activities by modulating multiple signaling pathways and molecular targets. Its therapeutic potential spans oncology, neuroprotection, inflammation, infectious diseases, and metabolic disorders.

Anticancer Activity

Jatrorrhizine has demonstrated significant anticancer effects across various cancer cell lines by inhibiting proliferation, inducing apoptosis, arresting the cell cycle, and preventing metastasis.[2][3]

Mechanisms of Action:

-

Inhibition of Wnt/β-catenin Signaling: Jatrorrhizine effectively suppresses the Wnt/β-catenin pathway, a critical signaling cascade in colorectal cancer. It downregulates the expression of β-catenin while increasing levels of GSK-3β, a key component of the β-catenin destruction complex.[2][4] This inhibition leads to decreased cancer cell proliferation and metastasis.[2][3] In mammary carcinoma, jatrorrhizine's inhibition of the Wnt pathway is mediated by targeting the Traf2 and Nck interacting serine protein kinase (TNIK).[5]

-

Induction of Apoptosis: The compound promotes apoptosis (programmed cell death) in cancer cells. Studies in breast cancer cells show it can increase the expression of pro-apoptotic proteins like Caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.[6]

-

Cell Cycle Arrest: In colorectal cancer cells, jatrorrhizine has been shown to arrest the cell cycle in the S phase, thereby halting cell division and proliferation.[2][3]

-

Suppression of Epithelial-Mesenchymal Transition (EMT): By modulating the Wnt pathway, jatrorrhizine can reverse EMT, a process critical for cancer metastasis. It achieves this by increasing the expression of E-cadherin (an epithelial marker) and decreasing N-cadherin (a mesenchymal marker).[2][4]

Quantitative Data: In Vitro Anticancer Activity

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay | Reference |

| HCT-116 | Colorectal Carcinoma | 6.75 ± 0.29 | 72 | MTT | [2][3] |

| HT-29 | Colorectal Carcinoma | 5.29 ± 0.13 | 72 | MTT | [2][3] |

| C8161 | Metastatic Melanoma | 47.4 ± 1.6 | Not Specified | Not Specified | [7] |

| MDA-MB-231 | Mammary Carcinoma | 11.08 ± 1.19 | Not Specified | MTT | [5] |

| MCF-7 | Mammary Carcinoma | 17.11 ± 4.54 | Not Specified | MTT | [5] |

| 4T1 | Mammary Carcinoma | 22.14 ± 2.87 | Not Specified | MTT | [5] |

Signaling Pathway Visualization

Neuroprotective Effects

Jatrorrhizine exhibits potent neuroprotective properties, primarily through its antioxidant and anti-apoptotic activities, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.[8][9][10][11]

Mechanisms of Action:

-

Antioxidant Activity: It effectively mitigates oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides.[9][11] Jatrorrhizine reduces the production of reactive oxygen species (ROS) and malondialdehyde (MDA) while enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[8][9][11]

-

Anti-apoptotic Activity: Jatrorrhizine protects neurons from apoptosis by modulating key apoptotic proteins. It attenuates the reduction of the Bcl-2/Bax ratio and inhibits the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[9][10]

-

Mitochondrial Protection: The compound helps maintain mitochondrial membrane potential (MMP), preventing mitochondrial dysfunction, which is a key event in neuronal cell death.[8][9]

-

Inhibition of MAPK Pathways: Jatrorrhizine has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, which are involved in stress-induced neuronal apoptosis.[8]

Quantitative Data: Effective Neuroprotective Concentrations

| Model System | Insult | Effective Concentration Range (µM) | Key Outcomes | Reference |

| Rat Cortical Neurons | H₂O₂ (50 µM) | 5 - 20 | Increased viability, reduced ROS, inhibited caspase-3 activation | [9][10] |

| Rat Cortical Neurons | Aβ₂₅₋₃₅ (25 µM) | 1 - 10 | Attenuated neurotoxicity, reduced ROS, suppressed caspase-3 | [11] |

| PC12 Cells | H₂O₂ (200 µM) | 0.01 - 10 | Increased viability, elevated SOD activity, scavenged ROS | [12] |

| HT22 Hippocampal Neurons | Okadaic Acid (80 nM) | Pre-incubation | Attenuated cytotoxicity, inhibited MAPK pathways | [8][13] |

Signaling Pathway Visualization

Anti-inflammatory Activity

Jatrorrhizine demonstrates potent anti-inflammatory effects by inhibiting key inflammatory pathways, making it a potential therapeutic for conditions like Helicobacter pylori-induced gastritis.[14][15]

Mechanisms of Action:

-

Inhibition of NF-κB Signaling: Jatrorrhizine suppresses the activation of the NF-κB pathway, a central regulator of inflammation. It achieves this by inhibiting the phosphorylation of the p65 subunit of NF-κB.[16][17]

-

Suppression of NLRP3 Inflammasome: The compound restrains the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[14][15][16] By inhibiting this pathway, jatrorrhizine reduces the secretion of these potent inflammatory mediators.[17]

Signaling Pathway Visualization

Antimicrobial Activity

While jatrorrhizine's direct antibacterial activity can be modest, its primary strength lies in its ability to act as a resistance-modifying agent, particularly against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[18][19]

Mechanisms of Action:

-

Efflux Pump Inhibition: Jatrorrhizine significantly inhibits bacterial drug efflux pumps, such as the NorA pump in S. aureus.[19] By blocking these pumps, it prevents the bacteria from expelling antibiotics, thereby restoring the efficacy of drugs like norfloxacin.[18]

-

Synergistic Effects: When combined with conventional antibiotics, jatrorrhizine demonstrates a synergistic effect, significantly lowering the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth.[18]

Quantitative Data: Antimicrobial Activity

| Organism | Compound(s) | MIC (mg/L) | FICI | Key Finding | Reference |

| MRSA SA1199B | Jatrorrhizine alone | 64 | - | Weak antibacterial activity | [18][19] |

| MRSA SA1199B | Norfloxacin alone | 64 | - | Resistance observed | [18] |

| MRSA SA1199B | JAT + Norfloxacin | N/A | 0.375 | Synergistic effect | [18] |

| Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 indicates synergy. |

Cardioprotective Effects

Jatrorrhizine has shown considerable potential in protecting the heart from injury, particularly in the context of myocardial infarction (MI).[20][21]

Mechanisms of Action:

-

Anti-apoptotic and Anti-fibrotic Pathways: In a mouse model of MI, jatrorrhizine treatment significantly reduced cardiomyocyte apoptosis and cardiac fibrosis.[20][21][22] This was achieved through the simultaneous inhibition of two key signaling pathways:

-

p53 Pathway: It downregulates the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while reversing the MI-induced decrease in the anti-apoptotic protein Bcl-2.[20][21]

-

TGF-β1/Smad2/3 Pathway: It inhibits this major pro-fibrotic pathway by downregulating the expression of TGF-β1 and its downstream effectors, Smad2/3. This leads to a reduction in collagen I and collagen III deposition in the myocardium.[20][21][22][23]

-

Signaling Pathway Visualization

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the evaluation of jatrorrhizine's biological activities.

In Vitro Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[24] The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]

-

Compound Treatment: Treat the cells with serial dilutions of jatrorrhizine (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).[2][25]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[26]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[24]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer, typically at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

-

Western blotting is a technique used to detect and quantify specific proteins in a sample. It was used to measure the levels of proteins in key signaling pathways modulated by jatrorrhizine, such as p53, Bax, Bcl-2, β-catenin, and caspases.[20][21][27][28]

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to visualize the protein of interest.

-

Protocol Outline:

-

Protein Extraction: Lyse treated and untreated cells or tissues with a suitable lysis buffer to extract total protein.

-

Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein (e.g., 50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[27]

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking & Probing: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., anti-p53, anti-Bax).[27][28]

-

Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control like β-actin is used to normalize the data.[27]

-

In Vivo Models

Cell line-derived xenograft (CDX) models are a standard preclinical tool to evaluate the in vivo efficacy of anticancer compounds.[29][30]

-

Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they form tumors that can be monitored and treated.[30][31]

-

Protocol Outline:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.[2][3]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Randomize mice into control and treatment groups. Administer jatrorrhizine (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily or on a set schedule.[2]

-

Monitoring: Measure tumor volume with calipers and monitor mouse body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, Western blot) to assess target engagement and therapeutic effect.[2][3]

-

This model is used to study the pathophysiology of MI and to evaluate the efficacy of cardioprotective agents.[20][21]

-

Principle: Surgical ligation of a major coronary artery in an animal (typically a mouse or rat) induces ischemia and infarction, mimicking a heart attack in humans.[20][23]

-

Protocol Outline:

-

Anesthesia and Ventilation: Anesthetize the mouse and connect it to a ventilator.

-

Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.[20][21] A sham operation (suture passed but not tied) is performed on control animals.

-

Treatment: Administer jatrorrhizine (e.g., low and high doses) or a vehicle control to the mice daily, starting shortly after the surgery, for a specified period (e.g., two weeks).[20][23]

-

Functional Assessment: Before the endpoint, assess cardiac function using non-invasive methods like echocardiography to measure parameters such as left ventricular ejection fraction (LVEF).[20][21]

-

Histopathological Analysis: At the endpoint, harvest the hearts and perform histological staining (e.g., H&E, Masson's trichrome) to assess infarct size, inflammatory cell infiltration, and fibrosis.[20][23]

-

Conclusion and Future Perspectives

Jatrorrhizine is a versatile natural alkaloid with a remarkable range of biological activities and significant therapeutic potential. Its ability to modulate multiple critical signaling pathways, including Wnt/β-catenin, NF-κB, p53, and TGF-β1/Smad, underscores its relevance in oncology, neurodegenerative disorders, and cardiovascular diseases. Its role as a resistance-modifying agent in infectious diseases further broadens its clinical applicability.

Despite these promising findings, challenges remain, particularly concerning its poor oral bioavailability. Future research should focus on the development of novel drug delivery systems (e.g., nanoparticles, liposomes) to enhance its pharmacokinetic profile. Furthermore, large-scale, well-controlled clinical trials are necessary to validate the preclinical efficacy and safety of jatrorrhizine in human populations. The synthesis of novel jatrorrhizine derivatives could also yield compounds with improved potency and specificity, paving the way for the development of next-generation therapeutics based on this powerful natural scaffold.

References

- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Jatrorrhizine inhibits mammary carcinoma cells by targeting TNIK mediated Wnt/β-catenin signalling and epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Effects of Jatrorrhizine on Proliferation, Apoptosis and Invasion of Breast Cancer Cells by Regulating Wnt/Beta-Catenin Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 7. Jatrorrhizine hydrochloride inhibits the proliferation and neovascularization of C8161 metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jatrorrhizine Protects Against Okadaic Acid Induced Oxidative Toxicity Through Inhibiting the Mitogen-Activated Protein Kinases Pathways in HT22 Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Protective Effect of Jatrorrhizine Against Oxidative Stress in Primary Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Protective Effect of Jatrorrhizine Against Oxidative Stress in Primary Rat Cortical Neurons | Bentham Science [benthamscience.com]

- 11. The protective effects of jatrorrhizine on β-amyloid (25-35)-induced neurotoxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effect of Jatrorrhizine on hydrogen peroxide-induced cell injury and its potential mechanisms in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Jatrorrhizine attenuates inflammatory response in Helicobacter pylori-induced gastritis by suppressing NLRP3 inflammasomes and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Jatrorrhizine suppresses the antimicrobial resistance of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Jatrorrhizine suppresses the antimicrobial resistance of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Jatrorrhizine reduces myocardial infarction-induced apoptosis and fibrosis through inhibiting p53 and TGF-β1/Smad2/3 pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Jatrorrhizine reduces myocardial infarction-induced apoptosis and fibrosis through inhibiting p53 and TGF-β1/Smad2/3 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scite.ai [scite.ai]

- 23. scielo.br [scielo.br]

- 24. broadpharm.com [broadpharm.com]

- 25. texaschildrens.org [texaschildrens.org]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. crownbio.com [crownbio.com]

- 30. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ichorlifesciences.com [ichorlifesciences.com]

An In-depth Technical Guide to the Anti-inflammatory Pathways of Jatrorrhizine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms underlying the anti-inflammatory effects of Jatrorrhizine (JAT), an isoquinoline alkaloid derived from medicinal plants like Coptis chinensis.[1][2] JAT has demonstrated significant therapeutic potential by modulating key signaling pathways involved in the inflammatory response.[1][3] This guide details these pathways, presents quantitative data from various studies, outlines relevant experimental protocols, and provides visual diagrams to facilitate understanding.

Core Anti-inflammatory Signaling Pathways

Jatrorrhizine exerts its anti-inflammatory effects by targeting several critical signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NLRP3 inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] Jatrorrhizine has been shown to potently inhibit this pathway at multiple points. In tumor necrosis factor-alpha (TNF-α) stimulated environments, JAT suppresses the activation of NF-κB.[5][6] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby preventing the transcription of target inflammatory genes.[4][6] Studies have also demonstrated that JAT can inhibit upstream activators, such as the Toll-like receptor 4 (TLR4)/MyD88 signaling axis, which is often triggered by stimuli like lipopolysaccharide (LPS).[7]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, p38, and JNK, is crucial for translating extracellular stimuli into cellular responses, including inflammation.[6] Jatrorrhizine effectively attenuates the phosphorylation of ERK, p38, and JNK in response to inflammatory triggers like H₂O₂ and TNF-α.[5][8] By inhibiting the activation of these kinases, JAT prevents the downstream activation of transcription factors that lead to the production of inflammatory mediators. This mechanism contributes significantly to its anti-arthritic and neuroprotective effects.[5][6][8]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[9] Jatrorrhizine has been found to suppress the activation of the NLRP3 inflammasome.[10][11] This action is often downstream of its effects on the NF-κB and MAPK pathways, as these pathways can regulate the expression of NLRP3 components.[8][9] By inhibiting both the priming signal (NF-κB-mediated transcription of NLRP3 and pro-IL-1β) and potentially the activation signal, JAT effectively reduces the secretion of mature IL-1β and IL-18, key drivers of acute inflammation.[8][12]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of Jatrorrhizine has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity of Jatrorrhizine

| Cell Line | Stimulant | JAT Concentration | Measured Effect | Result | Citation |

| RAW264.7 | LPS | 100 µg/mL | Nitric Oxide (NO) Production | >60% inhibition | [13][14] |

| RAW264.7 | LPS | 100 µg/mL | iNOS Protein Expression | ~45% inhibition | [13][14] |

| RAW264.7 | LPS | 100 µg/mL | COX-2 Protein Expression | ~29% inhibition | [13][14] |

| MH7A | TNF-α | Not specified | IL-1β, IL-6, IL-8 Production | Significant decrease | [5] |

| N9 Microglia | H₂O₂ | 5-10 µmol/L | TNF-α, IL-1β, IL-18 Expression | Significant reduction | [8] |

| N9 Microglia | H₂O₂ | 5-10 µmol/L | p-ERK, p-p38, p-JNK, p-p65 | Significant reduction | [8] |

| N9 Microglia | H₂O₂ | 5-10 µmol/L | NLRP3, HMGB1 Expression | Significant reduction | [8] |

Table 2: In Vivo Anti-inflammatory Activity of Jatrorrhizine

| Animal Model | Disease Model | JAT Dosage | Measured Effect | Result | Citation |

| Rats | Collagen-Induced Arthritis (CIA) | Not specified | TNF-α, IL-1β levels in joints | Significant inhibition | [5] |

| Mice | DSS-Induced Ulcerative Colitis | 80-160 mg/kg | IL-1β (serum), TNF-α, MPO (colon) | Significant suppression | [7] |

| Mice | DSS-Induced Ulcerative Colitis | 80-160 mg/kg | TLR4, MyD88, p-p65 Expression | Significant reduction | [7] |

| Rats | H. pylori-Induced Gastritis | Not specified | NLRP3, IL-18, IL-1β, Caspase-1 | Significant reduction | [11][12] |

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to investigate the anti-inflammatory properties of Jatrorrhizine.

In Vitro Anti-inflammatory Assay Using LPS-Stimulated Macrophages

This protocol describes the assessment of JAT's effect on nitric oxide (NO) and pro-inflammatory cytokine production in RAW264.7 macrophage cells.

References

- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 7. Jatrorrhizine Alleviates DSS-Induced Ulcerative Colitis by Regulating the Intestinal Barrier Function and Inhibiting TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Jatrorrhizine on inflammatory response induced by H2O2 in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Jatrorrhizine alleviates cytokine storm secondary lung injury via regulating CD39-dominant purinergic braking and downstream NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Jatrorrhizine attenuates inflammatory response in Helicobacter pylori-induced gastritis by suppressing NLRP3 inflammasomes and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory Effect of Jatrorrhizine from Phellodendron amurense in Lipopolysaccharide-stimulated Raw264.7 Cells -Journal of Applied Biological Chemistry | Korea Science [koreascience.or.kr]

The Role of Jatrorrhizine in the Regulation of Collagen Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrorrhizine, a protoberberine alkaloid primarily isolated from plants of the Berberis and Coptis genera, has demonstrated significant potential in the regulation of collagen homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms through which jatrorrhizine exerts its effects, with a focus on its dual action of promoting collagen synthesis and inhibiting its degradation. The primary signaling pathway implicated is the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 cascade, which is a key regulator of fibrosis. Furthermore, jatrorrhizine modulates the activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). This document consolidates quantitative data from key studies, details experimental protocols for reproducing pivotal findings, and presents visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development in the field of fibrosis and tissue remodeling.

Introduction

Collagen is the most abundant protein in the extracellular matrix (ECM), providing structural integrity to tissues. The dynamic balance between collagen synthesis and degradation, known as collagen homeostasis, is crucial for tissue repair and maintenance. Dysregulation of this process can lead to pathological conditions such as fibrosis, where excessive collagen deposition results in organ damage, or on the other hand, excessive degradation can contribute to conditions like wrinkle formation in the skin.[1][2]

Jatrorrhizine has emerged as a promising natural compound that can modulate collagen homeostasis.[1][3] It has been shown to be effective in both in vivo models of cardiac fibrosis and in vitro models of skin aging.[2][4] This guide will explore the multifaceted role of jatrorrhizine in these processes.

Molecular Mechanisms of Action

Jatrorrhizine's regulatory effects on collagen homeostasis are primarily attributed to its influence on two key pathways: the TGF-β1/Smad2/3 signaling cascade and the balance between MMPs and TIMPs.

Inhibition of the TGF-β1/Smad2/3 Signaling Pathway

The TGF-β1/Smad2/3 pathway is a central profibrotic signaling cascade.[4] Upon binding of TGF-β1 to its receptor, the downstream proteins Smad2 and Smad3 are phosphorylated and translocate to the nucleus, where they activate the transcription of genes involved in fibrosis, including those for collagen type I and type III.[4][5]

Jatrorrhizine has been shown to significantly downregulate the expression of TGF-β1, which in turn leads to a reduction in the phosphorylation of Smad2/3.[4][6] This inhibitory action on the TGF-β1/Smad2/3 pathway is a key mechanism by which jatrorrhizine mitigates excessive collagen deposition in fibrotic conditions.[4]

Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

MMPs are a family of enzymes responsible for the degradation of ECM components, including collagen.[7][8] Their activity is tightly regulated by endogenous TIMPs.[8] An imbalance between MMPs and TIMPs can lead to either excessive ECM degradation or accumulation.

Jatrorrhizine has been demonstrated to restore this balance in the context of UV-B induced skin damage. It achieves this by:

-

Downregulating MMP-1 and MMP-9: These MMPs are crucial for the breakdown of collagen and gelatin, respectively.[2][7]

-

Upregulating TIMP-1: As a natural inhibitor of MMPs, an increase in TIMP-1 expression helps to curb excessive collagen degradation.[1][2]

By concurrently inhibiting collagen degradation and promoting its synthesis, jatrorrhizine exhibits a dual-action mechanism that is beneficial for maintaining collagen homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of jatrorrhizine on markers of collagen homeostasis.

Table 1: In Vivo Effects of Jatrorrhizine on Cardiac Fibrosis in a Mouse Myocardial Infarction Model[4]

| Parameter | Control (MI) | Jatrorrhizine (Low Dose - 2.5 mg/kg/day) | Jatrorrhizine (High Dose - 5 mg/kg/day) | p-value |

| Collagen I mRNA | Upregulated | Significantly Downregulated | Significantly Downregulated | <0.0001 |

| Collagen III mRNA | Upregulated | Significantly Downregulated | Significantly Downregulated | <0.0001 |

| TGF-β1 mRNA | Upregulated | Significantly Downregulated | Significantly Downregulated | <0.0001 |

| p-Smad2/3 Protein | Upregulated | Significantly Downregulated | Significantly Downregulated | <0.0001 |

MI: Myocardial Infarction. Data represents the change relative to a sham-operated control group.[4]

Table 2: In Vitro Effects of Jatrorrhizine on Human Dermal Fibroblasts (CCD-986sk) after UV-B Irradiation[2]

| Gene Expression | Control (UV-B) | Jatrorrhizine (5 µM) | Jatrorrhizine (10 µM) | p-value |

| COL1A2 | ~16% of normal | Recovered | Recovered up to ~32% | <0.05 |

| MMP-1 | Upregulated | Significantly Downregulated | Significantly Downregulated | <0.05 |

| MMP-9 | Upregulated | Significantly Downregulated | Significantly Downregulated | <0.05 |

| TIMP-1 | Downregulated | Significantly Upregulated | Significantly Upregulated | <0.05 |

| TGFB1 | Downregulated | Significantly Upregulated | Significantly Upregulated | <0.05 |

| HAS2 | ~11% of normal | Recovered to ~20% | Recovered to ~30% | <0.05 |

Data represents the relative gene expression after 48 hours of treatment.[2]

Experimental Protocols

In Vivo Myocardial Infarction Mouse Model[4][6]

-

Animal Model: Adult male C57BL/6 mice.

-

Surgical Procedure:

-

Anesthetize the mice.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture to induce myocardial infarction.

-

Confirm MI by observing the color change of the ventricle.

-

-

Jatrorrhizine Administration:

-

Administer jatrorrhizine daily by oral gavage at low (2.5 mg/kg) and high (5 mg/kg) doses for two weeks.

-

The control group receives normal saline.

-

-

Tissue Analysis:

-

After two weeks, euthanize the mice and harvest the hearts.

-

Fix a portion of the heart tissue in 4% paraformaldehyde for histological analysis (H&E and Masson's trichrome staining).

-

Use the remaining tissue for RNA and protein extraction.

-

Analyze gene expression of collagen I, collagen III, and TGF-β1 by qRT-PCR.

-

Analyze protein expression of TGF-β1 and phosphorylated Smad2/3 by Western blot.

-

In Vitro Human Dermal Fibroblast Model[2]

-

Cell Culture:

-

Culture human dermal fibroblasts (CCD-986sk) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

-

UV-B Irradiation:

-

Seed cells in culture plates and allow them to adhere.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Irradiate the cells with UV-B (20 mJ/cm²) using a UV lamp.

-

-

Jatrorrhizine Treatment:

-

Immediately after irradiation, treat the cells with varying concentrations of jatrorrhizine (e.g., 5 µM and 10 µM) in serum-free media.

-

Incubate for 48 hours.

-

-

Gene Expression Analysis:

-

Extract total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Analyze the gene expression of COL1A2, MMP-1, MMP-9, TIMP-1, TGFB1, and HAS2 using quantitative real-time PCR (qRT-PCR).

-

Signaling Pathways and Experimental Workflow Visualizations

Jatrorrhizine's Inhibition of the TGF-β/Smad Pathway

Caption: Jatrorrhizine's inhibitory effect on the TGF-β/Smad signaling pathway.

Jatrorrhizine's Modulation of MMPs and TIMPs in Dermal Fibroblasts

References

- 1. Jatrorrhizine reduces myocardial infarction-induced apoptosis and fibrosis through inhibiting p53 and TGF-β1/Smad2/3 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Jatrorrhizine reduces myocardial infarction-induced apoptosis and fibrosis through inhibiting p53 and TGF-β1/Smad2/3 pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. mdpi.com [mdpi.com]

- 8. TGF-β receptor levels regulate the specificity of signaling pathway activation and biological effects of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Anti-Cancer Activity of Jatrorrhizine Hydroxide: A Technical Guide

Jatrorrhizine, a protoberberine alkaloid found in several medicinal plants like Coptis chinensis, has demonstrated a range of pharmacological properties, including significant anti-cancer activities.[1][2] This technical guide provides an in-depth overview of the in-vitro anti-cancer effects of jatrorrhizine hydroxide, focusing on its mechanisms of action, experimental validation, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of Anti-Cancer Efficacy

The anti-proliferative effects of jatrorrhizine have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

Table 1: IC50 Values of Jatrorrhizine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HCT-116 | Colorectal Carcinoma | 24 | 16.21 ± 0.83 | [3] |

| 48 | 8.01 ± 0.64 | [3] | ||

| 72 | 6.75 ± 0.29 | [3][4] | ||

| HT-29 | Colorectal Carcinoma | 24 | 13.64 ± 1.61 | [3] |

| 48 | 6.27 ± 0.17 | [3] | ||

| 72 | 5.29 ± 0.13 | [3][4] | ||

| SW480 | Colorectal Carcinoma | 48 & 72 | Effective at 12.5 - 75 µM | [5] |

| C8161 | Metastatic Melanoma | Not Specified | 47.4 ± 1.6 | [6] |

| HepG2 | Liver Cancer | Not Specified | 16.0 | [1] |

| HCCLM3 | Liver Cancer | Not Specified | 16.0 | [1] |

Jatrorrhizine also exerts its anti-cancer effects by inducing cell cycle arrest, primarily at the S phase and G0/G1 transition in different cancer cell lines.[3][6]

Table 2: Effect of Jatrorrhizine on Cell Cycle Distribution in Colorectal Cancer Cells (72h treatment)

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| HCT-116 | Control | 65.4 ± 2.1 | 25.1 ± 1.5 | 9.5 ± 0.8 | [3] |

| 5 µM Jatrorrhizine | 50.2 ± 1.8 | 38.9 ± 1.7 | 10.9 ± 1.1 | [3] | |

| 10 µM Jatrorrhizine | 42.6 ± 1.5 | 48.7 ± 2.0 | 8.7 ± 0.9 | [3] | |

| HT-29 | Control | 60.3 ± 2.5 | 28.7 ± 1.9 | 11.0 ± 1.2 | [3] |

| 5 µM Jatrorrhizine | 48.9 ± 2.2 | 40.1 ± 2.1 | 11.0 ± 1.3 | [3] | |

| 10 µM Jatrorrhizine | 40.1 ± 1.9 | 50.2 ± 2.4 | 9.7 ± 1.0 | [3] |

Signaling Pathways Modulated by Jatrorrhizine

Jatrorrhizine's anti-cancer activity is attributed to its ability to modulate multiple signaling pathways.[1] A key pathway inhibited by jatrorrhizine in colorectal and mammary carcinoma is the Wnt/β-catenin signaling pathway.[3][7] This inhibition leads to a decrease in the expression of β-catenin and an increase in GSK-3β, which in turn suppresses cancer cell proliferation and metastasis.[3] Furthermore, this modulation can reverse the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[3][4] In some contexts, jatrorrhizine has also been shown to affect the MAPK, p53, and PI3K/AKT/mTOR pathways.[1][8][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in-vitro anti-cancer activity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11]

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate overnight to allow for cell attachment.[5]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) and incubate for different time periods (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at 490 nm or 570 nm using a microplate reader.[5][12] The cell inhibition rate is calculated based on the absorbance values.[5]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.[13]

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of jatrorrhizine for a specified duration (e.g., 72 hours).[5]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[13]

-

Staining: Resuspend the cells in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[13]

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[14]

-

Cell Preparation: Culture and treat cells with jatrorrhizine as described previously.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Western Blotting

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in a lysis buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with primary antibodies specific to the target proteins (e.g., β-catenin, GSK-3β, Bax, Bcl-2) overnight at 4°C.[9][15]

-

Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

Multi-Faceted Anti-Cancer Mechanisms

Jatrorrhizine exhibits a multi-pronged approach to inhibiting cancer cell growth. Its primary mechanisms include the inhibition of cell proliferation, induction of apoptosis, and causing cell cycle arrest.[1][17] These effects are a culmination of its influence on various cellular signaling pathways.

References

- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-throughput sequencing reveals Jatrorrhizine inhibits colorectal cancer growth by ferroptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jatrorrhizine hydrochloride inhibits the proliferation and neovascularization of C8161 metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jatrorrhizine inhibits mammary carcinoma cells by targeting TNIK mediated Wnt/β-catenin signalling and epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput sequencing reveals Jatrorrhizine inhibits colorectal cancer growth by ferroptosis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Jatrorrhizine Protects Against Okadaic Acid Induced Oxidative Toxicity Through Inhibiting the Mitogen-Activated Protein Kinases Pathways in HT22 Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. medic.upm.edu.my [medic.upm.edu.my]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hyperoside induces cell cycle arrest and suppresses tumorigenesis in bladder cancer through the interaction of EGFR-Ras and Fas signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Jatrorrhizine reduces myocardial infarction-induced apoptosis and fibrosis through inhibiting p53 and TGF-β1/Smad2/3 pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Jatrorrhizine pharmacokinetics and metabolism studies

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Jatrorrhizine

Introduction

Jatrorrhizine, a protoberberine alkaloid predominantly found in medicinal plants such as Coptis chinensis (Huanglian) and Berberis species, has garnered significant scientific interest for its broad spectrum of pharmacological activities. These include anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective effects. As with any potential therapeutic agent, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its successful translation into clinical practice. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of jatrorrhizine, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile

The pharmacokinetic properties of jatrorrhizine are characterized by poor oral absorption, rapid and wide distribution, extensive metabolism, and subsequent excretion. These processes are often influenced by factors such as gut microbiota and co-administered substances.

Absorption

Studies consistently demonstrate that jatrorrhizine has low oral bioavailability. Following oral administration in rats, the parent compound is often detected at very low concentrations in plasma, indicating poor absorption from the gastrointestinal tract. This limited absorption is a significant hurdle in its development as an oral therapeutic agent.

Distribution

Despite low plasma concentrations, jatrorrhizine exhibits wide distribution into various tissues. Following intravenous administration in rats, it has been shown to rapidly distribute from the blood into major organs, including the liver, kidneys, heart, lungs, and spleen. The liver is a primary site of accumulation, which is consistent with it being the main organ for metabolism.

Metabolism

Jatrorrhizine undergoes extensive metabolism, primarily in the liver and intestine. The metabolic pathways are complex, involving both Phase I and Phase II reactions. The major metabolic routes include demethylation, hydroxylation, and glucuronide conjugation. The gut microbiota also plays a crucial role in its biotransformation. Key metabolites that have been identified include jatrorrhizine-3-O-glucuronide, jatrorrhizine-3-O-sulfate, and demethyleneberberine.

Excretion

The excretion of jatrorrhizine and its metabolites occurs primarily through bile and, to a lesser extent, urine. The extensive biliary excretion suggests the involvement of hepatic transporters in its clearance from the body.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of jatrorrhizine from a representative study in rats.

| Parameter | Value (Mean ± SD) | Units |

| Cmax (Maximum Plasma Concentration) | 12.5 ± 2.3 | ng/mL |

| Tmax (Time to Cmax) | 1.5 ± 0.5 | h |

| AUC(0-t) (Area Under the Curve) | 45.8 ± 7.9 | ng·h/mL |

| t1/2 (Elimination Half-life) | 3.2 ± 0.8 | h |

| CL/F (Apparent Total Body Clearance) | 8.7 ± 1.5 | L/h/kg |

| Vd/F (Apparent Volume of Distribution) | 39.1 ± 6.4 | L/kg |

| Data derived from a representative oral administration study in rats. |

Experimental Protocols

A comprehensive understanding of jatrorrhizine's pharmacokinetics relies on robust experimental designs. Below are outlines of typical methodologies employed.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight with free access to water before the experiment.

-

Drug Administration: Jatrorrhizine is administered orally (e.g., via gavage) or intravenously (e.g., via the tail vein). The dosage is determined based on preliminary toxicity studies.

-

Sample Collection: Blood samples (approx. 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation.

-

Sample Preparation: To precipitate protein, a volume of acetonitrile (often containing an internal standard) is added to the plasma sample. The mixture is vortexed and then centrifuged. The supernatant is collected and dried under nitrogen gas. The residue is reconstituted in a suitable mobile phase for analysis.

-

Analytical Method: Quantification of jatrorrhizine and its metabolites in plasma is typically performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Caption: Workflow for a typical in vivo pharmacokinetic study of jatrorrhizine.

In Vitro Metabolism Study using Liver Microsomes

-

System Preparation: Rat, human, or other species' liver microsomes are used as the enzyme source. A reaction mixture is prepared containing microsomes, a buffer solution (e.g., phosphate buffer, pH 7.4), and an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding jatrorrhizine.

-

Reaction Termination: After a specific incubation time, the reaction is terminated by adding a cold organic solvent, such as acetonitrile or methanol.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant is collected for analysis.

-

Metabolite Identification: The sample is analyzed using LC-MS/MS to identify potential metabolites by comparing the mass spectra of the incubated sample with a control sample (without NADPH or substrate).

Metabolic Pathways

Jatrorrhizine metabolism involves a series of enzymatic reactions leading to the formation of various metabolites. The primary pathways are Phase I (functionalization) and Phase II (conjugation) reactions.

Caption: Overview of Phase I and Phase II metabolic pathways for jatrorrhizine.

Conclusion and Future Directions

The pharmacokinetic profile of jatrorrhizine is complex, defined by poor oral absorption and extensive metabolism. These characteristics present significant challenges for its development as a systemic therapeutic agent. Future research should focus on several key areas:

-

Bioavailability Enhancement: Development of novel formulations, such as nano-carriers or co-administration with absorption enhancers, to improve oral bioavailability.

-

Metabolite Activity: Elucidating the pharmacological and toxicological profiles of the major metabolites to understand their contribution to the overall therapeutic effect.

-

Transporter Interactions: Investigating the role of influx and efflux transporters (e.g., P-glycoprotein, OATPs) in the disposition of jatrorrhizine.

-

Drug-Drug Interactions: Characterizing the potential for jatrorrhizine to inhibit or induce key drug-metabolizing enzymes (e.g., CYPs, UGTs) to prevent adverse drug interactions.

A comprehensive understanding of these aspects will be critical for optimizing the therapeutic potential of jatrorrhizine and advancing its journey from a traditional medicine component to a modern therapeutic drug.

Jatrorrhizine as an Acetylcholinesterase Inhibitor in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy, particularly in Alzheimer's disease, is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[1][2] This approach aims to enhance cholinergic neurotransmission, which is crucial for cognitive processes.[2] Jatrorrhizine, a protoberberine alkaloid isolated from medicinal plants like Coptis chinensis, has emerged as a promising natural compound with multifaceted neuroprotective properties, including the inhibition of AChE.[3][4][5][6][7] This technical guide provides an in-depth overview of the current research on Jatrorrhizine as an AChE inhibitor in various neurodegenerative disease models, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways.

Quantitative Data on Jatrorrhizine's Bioactivity

The efficacy of Jatrorrhizine as an AChE inhibitor and a neuroprotective agent has been quantified in several studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Jatrorrhizine

| IC50 Value | Enzyme Source | Assay Method | Reference |

| 872 nM | Not Specified | Not Specified | [3][4] |

| 0.57 µM | Not Specified | Not Specified | [5] |

| 106.1 µM | Not Specified | Not Specified | [5] |

| 4 µM (MAO-A) | Monoamine Oxidase | Not Specified | [8] |

| 62 µM (MAO-B) | Rat Brain Mitochondria | Not Specified | [8][9] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Neuroprotective Effects of Jatrorrhizine in In Vitro Models of Neurodegeneration

| Model System | Insult | Jatrorrhizine Concentration | Key Findings | Reference |

| Rat Cortical Neurons | Aβ₂₅₋₃₅ (25 µM) | 1-10 µM | Attenuated neurotoxicity, suppressed caspase-3 activation, prevented cytochrome c release. | [10] |

| HT22 Hippocampal Neurons | Okadaic Acid (80 nmol/L) | Not Specified | Attenuated cytotoxicity and apoptosis, inhibited MAPK pathways. | [11][12] |